4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid 4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16761502
InChI: InChI=1S/C11H9NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-6H,7H2,(H,13,14)
SMILES:
Molecular Formula: C11H9NO5S
Molecular Weight: 267.26 g/mol

4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid

CAS No.:

Cat. No.: VC16761502

Molecular Formula: C11H9NO5S

Molecular Weight: 267.26 g/mol

* For research use only. Not for human or veterinary use.

4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid -

Specification

Molecular Formula C11H9NO5S
Molecular Weight 267.26 g/mol
IUPAC Name 4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)but-2-enoic acid
Standard InChI InChI=1S/C11H9NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-6H,7H2,(H,13,14)
Standard InChI Key ZUTPNDGBTIEHCS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC=CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)but-2-enoic acid, reflects its core structure: a benzisothiazole ring system (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) conjugated to a but-2-enoic acid group via a methylene bridge . The (2E)-configured double bond in the but-2-enoic acid chain imposes geometric constraints that influence reactivity and intermolecular interactions . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC11H9NO5S\text{C}_{11}\text{H}_{9}\text{NO}_{5}\text{S}
Molecular Weight267.26 g/mol
CAS Number10295-14-4
Melting Point198–199°C
Predicted Boiling Point555.6±60.0°C
Density1.558±0.06 g/cm³
pKa4.36±0.10

The planar benzisothiazole ring, with its electron-withdrawing sulfone (SO2\text{SO}_2) and ketone (C=O\text{C=O}) groups, creates a polarized system capable of hydrogen bonding and π-π stacking . The but-2-enoic acid moiety introduces carboxylic acid functionality, enabling salt formation and further derivatization .

Spectroscopic and Computational Data

The compound’s Canonical SMILES (\text{C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC=CC(=O)O) and InChIKey (ZUTPNDGBTIEHCS-UHFFFAOYSA-N\text{ZUTPNDGBTIEHCS-UHFFFAOYSA-N}) provide unambiguous representations for database searches . Computational predictions of its aqueous solubility and lipophilicity (LogP) remain areas for experimental validation, though the measured pKa of 4.36 suggests moderate acidity, likely from the carboxylic acid group .

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Although direct evidence is lacking, the benzisothiazole moiety’s ability to generate reactive oxygen species (ROS) and disrupt bacterial biofilms has been documented in related compounds . For example, 1,2-benzisothiazol-3(2H)-one derivatives inhibit Staphylococcus aureus growth at MIC values of 8–16 µg/mL.

Future Research Directions

  • Biological Screening: High-throughput assays to evaluate antimicrobial, anticancer, and antiviral activities.

  • Synthetic Optimization: Development of enantioselective routes to access stereoisomers for structure-activity relationship (SAR) studies.

  • Environmental Fate Studies: Biodegradation and bioaccumulation assessments to guide regulatory policies.

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